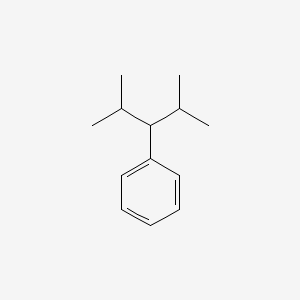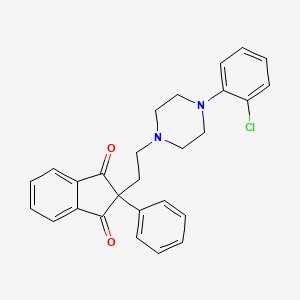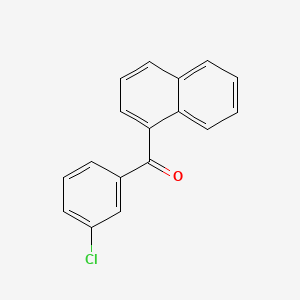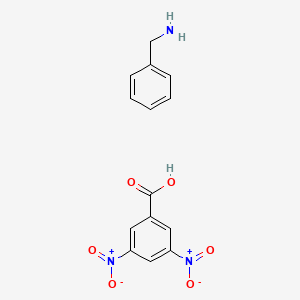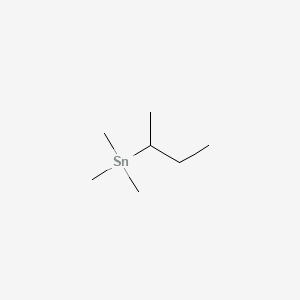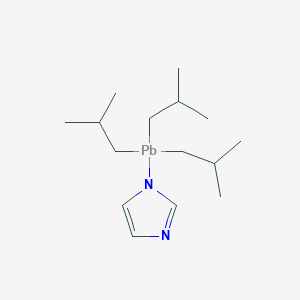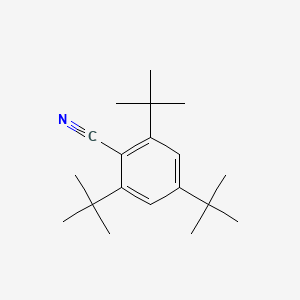
2,4,6-Tritert-butylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tritert-butylbenzonitrile is an organic compound with the molecular formula C19H29N. It is a derivative of benzonitrile, where three tert-butyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its significant steric hindrance due to the bulky tert-butyl groups, which influence its chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tritert-butylbenzonitrile typically involves the alkylation of benzonitrile with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The reaction can be represented as follows:
C6H5CN+3(CH3)3CCl→(CH3)3C6H2(CN)+3HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The reaction mixture is typically subjected to distillation and recrystallization to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tritert-butylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): Due to the electron-withdrawing nature of the nitrile group, the compound can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: 2,4,6-Tritert-butylbenzoic acid.
Reduction: 2,4,6-Tritert-butylbenzylamine.
Scientific Research Applications
2,4,6-Tritert-butylbenzonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2,4,6-Tritert-butylbenzonitrile involves its interaction with molecular targets through its nitrile group. The electron-withdrawing nature of the nitrile group can influence the compound’s reactivity and binding affinity to various biological targets. The steric hindrance provided by the tert-butyl groups can also affect the compound’s interaction with enzymes and receptors, potentially leading to selective inhibition or activation of specific pathways.
Comparison with Similar Compounds
2,4,6-Tritert-butylphenol: A phenol derivative with similar steric hindrance but different functional groups.
2,4-Ditert-butylbenzonitrile: A benzonitrile derivative with fewer tert-butyl groups, leading to different reactivity and applications.
Uniqueness: 2,4,6-Tritert-butylbenzonitrile is unique due to its high steric hindrance and electron-withdrawing nitrile group, which confer distinct chemical and biological properties
Properties
CAS No. |
24309-22-6 |
|---|---|
Molecular Formula |
C19H29N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
2,4,6-tritert-butylbenzonitrile |
InChI |
InChI=1S/C19H29N/c1-17(2,3)13-10-15(18(4,5)6)14(12-20)16(11-13)19(7,8)9/h10-11H,1-9H3 |
InChI Key |
YPTTWFYLFCSZKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C#N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


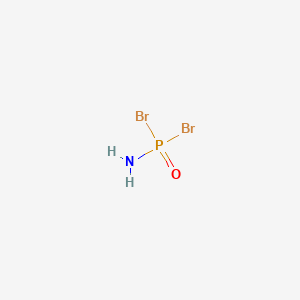
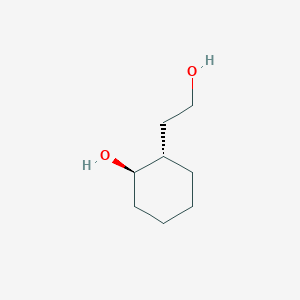
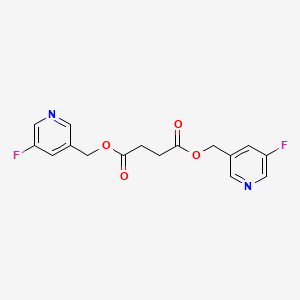
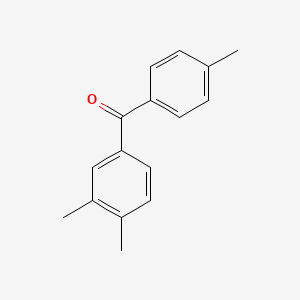
![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)

